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Compound of Interest

Compound Name:
N-Methoxyoxan-4-

amine;hydrochloride

CAS No.: 2305255-60-9

Cat. No.: B2855565

Get Quote

Executive Summary
In the development of heterocyclic pharmacophores, N-Methoxyoxan-4-amine (4-

(methoxyamino)tetrahydropyran) represents a critical building block, particularly for kinase

inhibitors and peptidomimetics where the N-methoxy moiety serves as a bioisostere for

hydroxamic acids or amides. However, the structural validation of N-alkoxyamines presents

unique challenges due to nitrogen inversion barriers and the conformational flexibility of the

oxane (tetrahydropyran) ring.

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against NMR

Spectroscopy and Computational Modeling (DFT) for validating the structural integrity of N-

Methoxyoxan-4-amine. While NMR is the standard for solution-state purity, we demonstrate

why SC-XRD is the requisite "Gold Standard" for defining absolute configuration, bond metrics,

and conformational locking in solid-state drug formulation.

Part 1: The Structural Challenge
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The structural integrity of N-Methoxyoxan-4-amine hinges on three critical parameters that

dictate its biological activity:

The N–O Bond: Stability and length (typically 1.40–1.45 Å) are sensitive to electronic

delocalization.

Nitrogen Geometry: The N-methoxy group can adopt either a pyramidal or planar geometry

depending on steric strain and crystal packing forces.

Oxane Ring Conformation: Distinguishing between the stable chair conformation and high-

energy boat/twist-boat forms is difficult in solution (NMR) due to rapid ring flipping.

Part 2: Comparative Performance Analysis
The following table contrasts the performance of SC-XRD against high-field NMR (600 MHz)

and Density Functional Theory (DFT) modeling for this specific molecular class.

Table 1: Comparative Efficacy for N-Methoxyoxan-4-amine Validation
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Feature
X-ray

Crystallography (SC-

XRD)

Solution NMR

(1H/13C/NOESY)

DFT Modeling
(B3LYP/6-31G)*

Primary Output
Absolute 3D Structure

(0.7–0.8 Å res)

Connectivity &

Solution Dynamics

Theoretical Energy

Minima

Conformational

Analysis

Precise: Locks the

oxane ring in its

lowest energy solid-

state conformation

(usually Chair).

Averaged: Rapid ring

flipping at RT blurs

axial/equatorial

distinctions.

Predictive:

Hypothetical; requires

experimental

validation.

N–O Bond Validation

Direct Measurement:

Yields precise bond

lengths (e.g., 1.423(2)

Å).

Indirect: Inferred from

chemical shifts; no

direct metric.

Calculated: Often

overestimates bond

stiffness.

Stereochemistry

Absolute:

Unambiguous

assignment of

relative/absolute

stereocenters.

Relative: Requires

complex NOE

constraints; prone to

ambiguity.

N/A

Sample Requirement
Single Crystal (0.1–

0.3 mm)

~5 mg in deuterated

solvent

High-performance

computing cluster

Throughput Low (Days to Weeks)
High (Minutes to

Hours)
Medium (Hours)
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Expert Insight: While NMR is superior for assessing bulk purity, it fails to definitively resolve the

N-inversion geometry of N-alkoxyamines. SC-XRD is the only method that provides a self-

validating "snapshot" of the molecule in a lattice, confirming the N–O bond integrity without

inferential leaps.

Part 3: Technical Protocol – The SC-XRD Validation
Workflow
As a Senior Application Scientist, I recommend the following "Salt-Screening" protocol. N-

Methoxyoxan-4-amine is often an oil or low-melting solid in its free base form. To ensure

successful diffraction, we must rigidify the lattice via salt formation.

Phase 1: Crystallization Strategy (The "Salt Screen")
Objective: Create a crystalline lattice with strong intermolecular hydrogen bonds to lock the

oxane ring.

Reagents: HCl (ethereal), Oxalic acid, p-Toluenesulfonic acid (Tosylate).

Method:

Dissolve 20 mg of N-Methoxyoxan-4-amine in minimal anhydrous ethanol.

Add stoichiometric equivalent (1:1) of acid.[1]

Vapor Diffusion: Place the solution in a small vial inside a larger jar containing a non-

solvent (e.g., hexane or diethyl ether). Seal and leave undisturbed at 4°C.

Phase 2: Data Collection & Refinement
Protocol:

Mounting: Select a defect-free crystal (approx.[2]
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mm) using a cryo-loop and Paratone oil.

Temperature: Collect data at 100 K using a Nitrogen cryostream.

Causality: Low temperature minimizes thermal ellipsoids, allowing precise determination of

the N–O bond length and oxane ring puckering parameters.

Source: Mo-K

(

Å) is preferred for resolution; Cu-K

is acceptable if the crystal is small and weakly diffracting.

Phase 3: Validation Metrics (Self-Validating System)
To ensure the model is trustworthy, the final refinement must meet these criteria:

R-factor (

):

(indicates high agreement between model and observed electron density).

Goodness of Fit (GoF): Value between 0.9 and 1.1.

Displacement Parameters: No "non-positive definite" atoms; thermal ellipsoids should be

spherical to slightly anisotropic, not elongated (which suggests disorder).

Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision matrix and workflow for validating N-

Methoxyoxan-4-amine, highlighting the critical "Go/No-Go" checkpoints.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2855565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesized
N-Methoxyoxan-4-amine

Physical State Check

Liquid/Oil
(Free Base)

If Oil

Crystalline Solid

If Solid

Salt Screening Protocol
(HCl, Oxalate, Tosylate)

Stabilize Lattice

Vapor Diffusion
(EtOH / Hexane)

SC-XRD Data Collection
(100 K, Mo-Source)

Single Crystal Found

Structure Refinement
(SHELXL / OLEX2)

Validation Checkpoints:
1. R1 < 5%

2. N-O Bond ~1.42 Å
3. Chair Conformation

Disorder / Twinning
(Re-crystallize)

Fail

Validated Structure
(CIF Published)

Pass

New Counter-ion

Click to download full resolution via product page
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Figure 1: Strategic workflow for the structural validation of N-Methoxyoxan-4-amine,

emphasizing the salt screening loop for liquid free bases.

Part 5: Expected Structural Parameters (The "Truth"
Data)
When analyzing your X-ray data, the following geometric parameters serve as the benchmarks

for structural integrity. Deviations from these ranges require chemical explanation (e.g.,

extreme steric strain).

Bond Lengths:

N(amine)–O(methoxy): Expected range 1.40 – 1.44 Å. A length >1.48 Å may indicate

cleavage or disorder.

C(oxane)–N(amine): Expected range 1.46 – 1.49 Å.

Bond Angles:

C–N–O Angle: Typically 105° – 112°. A flatter angle (>115°) suggests

character or strong hydrogen bonding engagement.

Ring Conformation:

The oxane ring should exhibit a Chair conformation.

Cremer-Pople Parameters: The total puckering amplitude (

) should be close to 0.55–0.60 Å, with

near 0° or 180° (ideal chair).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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